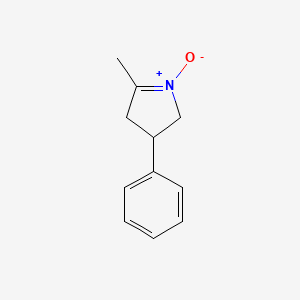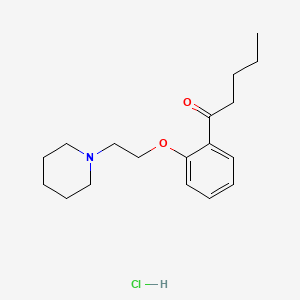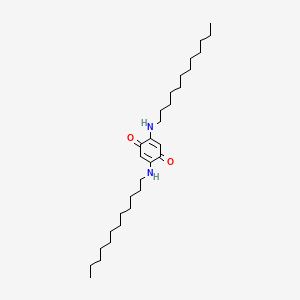
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of quinones, which are characterized by a six-membered ring with two ketone substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with dodecylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The process involves the nucleophilic addition of the amine to the quinone, followed by the elimination of water to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dodecylamino-substituted quinones.
Reduction: Formation of dodecylamino-substituted hydroquinones.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential cytotoxic effects on cancer cells and other biological activities.
Medicine: Explored for its potential use in drug development, particularly in anticancer therapies.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. It may also interact with specific proteins and enzymes, disrupting cellular functions and inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and materials science applications.
特性
CAS番号 |
23420-00-0 |
|---|---|
分子式 |
C30H54N2O2 |
分子量 |
474.8 g/mol |
IUPAC名 |
2,5-bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H54N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-25-30(34)28(26-29(27)33)32-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31-32H,3-24H2,1-2H3 |
InChIキー |
ZZYJTLPPCRGIBL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


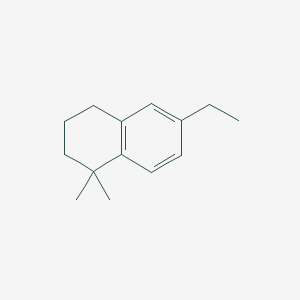
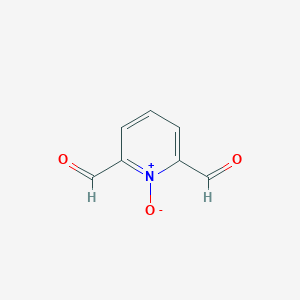
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
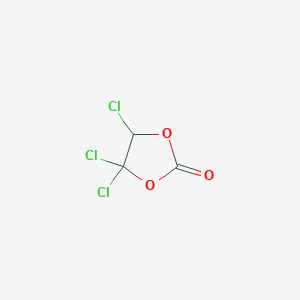
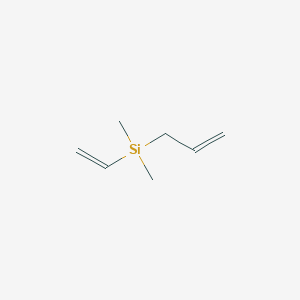
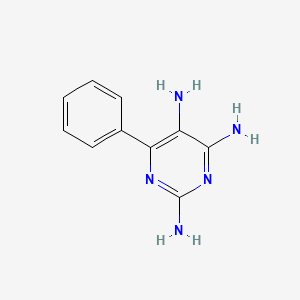

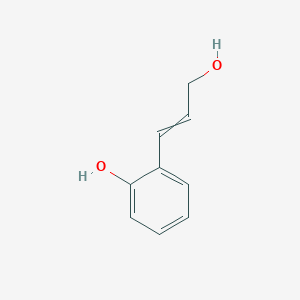
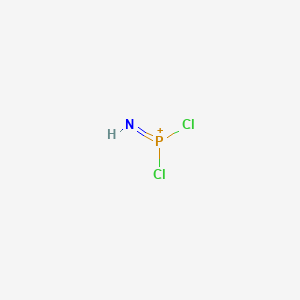
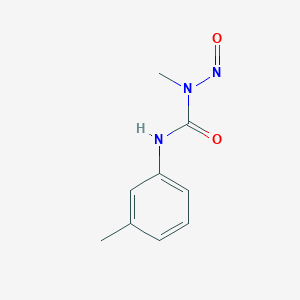
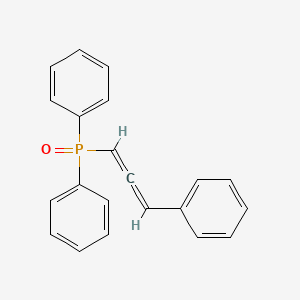
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
